molecular formula C20H23N3O3 B12263799 2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

Cat. No.: B12263799
M. Wt: 353.4 g/mol
InChI Key: LAVICOYJFVMENG-UHFFFAOYSA-N
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Description

2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a complex organic compound that features a unique structure combining a pyridine ring with an octahydropyrrolo[3,4-b]pyrrole core

Preparation Methods

The synthesis of 2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multiple steps, starting with the preparation of the core structure followed by functionalization. Common synthetic routes include cyclization reactions and the use of protecting groups to ensure selective reactions at specific sites. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups with others, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone

InChI

InChI=1S/C20H23N3O3/c1-25-16-9-15(10-17(11-16)26-2)20(24)23-8-6-14-12-22(13-18(14)23)19-5-3-4-7-21-19/h3-5,7,9-11,14,18H,6,8,12-13H2,1-2H3

InChI Key

LAVICOYJFVMENG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4)OC

Origin of Product

United States

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